1-Benzylpiperazine-2-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
Novel derivatives including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile were synthesized, with structures confirmed through spectroscopic analyses. These compounds demonstrated antimicrobial properties upon testing, indicating potential applications in developing new antimicrobial agents Al‐Azmi & Mahmoud, 2020.
Anti-bacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidine derivatives exhibited antibacterial activity. These compounds were synthesized through an efficient and environmentally friendly reaction, showcasing their potential in antibacterial drug development Rostamizadeh et al., 2013.
Carbonic Anhydrase Inhibition for Glaucoma Treatment
2-Benzylpiperazines were prepared as potent inhibitors of human carbonic anhydrases, a therapeutic target for lowering intraocular pressure in glaucoma. These inhibitors showed promising results in rabbit models, highlighting their potential as new glaucoma treatments Chiaramonte et al., 2018.
DNA Binding and Anti-proliferative Properties Against Cancer
Benzochromene derivatives, synthesized from a three-component reaction, demonstrated anti-proliferative effects against colorectal cancer cells. These compounds induced apoptosis and interacted with DNA, suggesting a new avenue for chemotherapeutic agents in colon cancer treatment Ahagh et al., 2019.
Lead Detection in Living Cells
A benzo[h]chromene derivative was developed as a selective 'Turn On' fluorescence chemosensor for Pb2+, enabling the detection of lead in living systems. This highlights its application in environmental monitoring and potentially in biomedical diagnostics Sinha et al., 2013.
Future Directions
A recent study has developed molecularly imprinted polymers (MIPs) for benzylpiperazine, an illicit designer drug, using both self-assembly and semi-covalent approaches . This could potentially be used for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis . Similar approaches could potentially be applied to 1-Benzylpiperazine-2-carbonitrile in the future.
properties
IUPAC Name |
1-benzylpiperazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-8-12-9-14-6-7-15(12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMSBIHYBJLWOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C#N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpiperazine-2-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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